molecular formula C10H17NO3 B6599519 tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate CAS No. 851070-66-1

tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate

Cat. No.: B6599519
CAS No.: 851070-66-1
M. Wt: 199.25 g/mol
InChI Key: DNUVLDXRFZOJKC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate: is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis for protecting amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under basic conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino functionality. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amino acids and peptides in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate is unique due to its specific structural features that provide stability and selectivity in protecting amino groups. Compared to other carbamates, it offers better control over reaction conditions and yields higher purity products .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it an essential tool in organic synthesis, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl N-[(E)-4-oxopent-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-6H,7H2,1-4H3,(H,11,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUVLDXRFZOJKC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.